2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303105-44-4 |
|---|---|
Molecular Formula |
C25H22ClN5OS |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5OS/c1-17-7-13-22(14-8-17)31-24(19-9-11-21(26)12-10-19)29-30-25(31)33-16-23(32)28-27-15-20-6-4-3-5-18(20)2/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
LGYXFHJLHZIOFZ-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization Using Hydrazine and Formamide Derivatives
A widely adopted method involves the reaction of hydrazine with formic acid and formamide under elevated temperatures (140–220°C). This approach generates the triazole ring via intermediate formation of diformylhydrazine, which undergoes intramolecular cyclization. For instance, heating hydrazine hydrate with excess formamide at 180°C for 30 minutes yields 1,2,4-triazole with a 95.8% efficiency after recrystallization. The reaction mechanism proceeds as follows:
Key advantages include scalability and minimal byproduct formation, though precise temperature control is critical to avoid decomposition.
Acid-Catalyzed Cyclization of Thiosemicarbazides
Alternative routes employ acetic acid and sulfuric acid to catalyze the cyclization of thiosemicarbazide derivatives. For example, refluxing 5-methyl-1H-1,2,4-triazole-3-thiol with aliphatic ketones in acetic acid/HSO produces substituted triazoles via disulfide intermediates. This method is particularly effective for introducing sulfur-containing functional groups early in the synthesis.
Functionalization of the Triazole Core
Introduction of 4-Chlorophenyl and 4-Methylphenyl Groups
The 4-chlorophenyl and 4-methylphenyl substituents are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative procedure involves:
-
Reacting 1,2,4-triazole-3-thiol with 4-chlorobenzyl bromide in the presence of KCO to form the 5-(4-chlorophenyl) intermediate.
-
Subsequent alkylation with 4-methylbenzyl chloride under basic conditions (DMF, 80°C) yields the 4-(4-methylphenyl)-4H-1,2,4-triazole derivative.
Regioselectivity is controlled by steric and electronic factors, with the 4-position of the triazole favoring bulkier aryl groups due to reduced ring strain.
Installation of the Sulfanyl Bridge
The sulfanyl (-S-) linker is incorporated through thioetherification. Key steps include:
-
Generating a thiolate anion from 3-mercapto-1,2,4-triazole using NaH in anhydrous THF.
-
Reacting the thiolate with α-chloroacetohydrazide to form the sulfanyl-acetohydrazide intermediate.
Optimal conditions (room temperature, 12 hours) prevent oxidation to disulfides while ensuring >85% conversion.
Condensation with 2-Methylbenzaldehyde
The final step involves Schiff base formation between the acetohydrazide and 2-methylbenzaldehyde:
Reaction parameters:
The (E)-configuration is favored due to steric hindrance between the methyl group and triazole ring, as confirmed by H-NMR coupling constants ( Hz).
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 218–220°C.
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
| Parameter | Method A (One-Pot) | Method B (Stepwise) |
|---|---|---|
| Yield | 78% | 62% |
| Reaction Time | 5 hours | 8 hours |
| Purity (HPLC) | 99.2% | 95.4% |
| Key Advantage | Fewer steps | Higher regiocontrol |
Method A is preferred for industrial-scale production due to shorter reaction times, while Method B offers superior control for research-scale syntheses requiring precise functionalization.
Challenges and Optimization Strategies
-
Byproduct Formation: Competing cyclization pathways may generate thiazolo[3,2-b]triazole impurities. Mitigated by using HSO instead of HCl, which favors triazole over thiazole formation.
-
Solubility Issues: The final compound exhibits low solubility in polar aprotic solvents. Additives like dimethylacetamide (DMA) improve dissolution during crystallization.
-
Scale-Up Limitations: Exothermic reactions during triazole formation require jacketed reactors with precise temperature modulation to prevent runaway conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Research indicates that triazole compounds can inhibit the growth of various bacterial strains, including resistant strains. The presence of the chlorophenyl and methylphenyl groups enhances the lipophilicity and cellular penetration of these compounds, making them effective against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Triazoles are particularly noted for their antifungal properties, with many derivatives used as treatments for fungal infections. The compound may show effectiveness against common fungal pathogens such as Candida species and Aspergillus species .
Anticancer Potential
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound's structure suggests it may interact with various cellular targets involved in cancer progression:
- Mechanism of Action : Triazole compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest .
- Case Studies : Specific derivatives have been tested in vitro against cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .
Synthesis and Characterization
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves multi-step reactions:
- Synthesis of Triazole Derivative : The initial step typically involves forming the triazole ring through cyclization reactions.
- Hydrazone Formation : The subsequent reaction with acetohydrazide leads to the formation of the hydrazone linkage.
- Characterization Techniques : The synthesized compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its toxicological profile:
- Safety Assessments : Preliminary studies indicate that certain triazole derivatives can exhibit toxicity at higher concentrations. Therefore, understanding the dose-response relationship is essential for therapeutic applications .
- Regulatory Status : As with any new chemical entity, regulatory assessments are necessary to evaluate safety for human use.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity. The chlorophenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives differ primarily in substituents on the triazole ring and the hydrazide moiety. Key examples include:
- Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group in the target compound (vs.
- Hydrazide Modifications : Replacing 2-methylphenyl with 3-hydroxyphenyl (MFCD02077428) introduces hydrogen-bonding capability, which could enhance target interaction .
Similarity Indexing and Bioactivity Correlations
- Tanimoto Coefficient Analysis : Using fingerprint-based similarity metrics (e.g., Tanimoto and Dice indices), compounds with >70% similarity to the target (e.g., MFCD01586874) are predicted to share bioactivity profiles, such as histone deacetylase (HDAC) inhibition .
- Biological Clustering : Evidence from bioactivity profiling (NCI-60 datasets) suggests that structural analogs with shared triazole-hydrazide scaffolds cluster into groups with similar anticancer or anti-inflammatory modes of action .
Crystallographic and Computational Insights
- Structural Validation : SHELX and ORTEP-III have been used to resolve crystal structures of analogous compounds, confirming the (E)-configuration of the hydrazide moiety and planar triazole ring .
- Molecular Docking: Docking studies suggest that the sulfanyl-acetohydrazide bridge in the target compound forms critical hydrogen bonds with HDAC8 active sites, similar to SAHA (vorinostat) .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide (CAS No. 893726-63-1) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.86 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which are critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The triazole scaffold has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies indicate that this compound may exert cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 µM |
| HeLa (Cervical cancer) | 20 µM |
| A549 (Lung cancer) | 25 µM |
Mechanistically, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring interacts with cytochrome P450 enzymes, disrupting sterol biosynthesis in fungi and potentially affecting similar pathways in cancer cells .
- Disruption of Cell Membrane Integrity : By altering membrane composition through ergosterol depletion in fungi, the compound compromises cellular integrity, leading to cell death .
- Targeting Specific Receptors : The structural features allow binding to various receptors involved in cell signaling, which may enhance its therapeutic efficacy against both microbial infections and cancer .
Case Studies
A notable study conducted by researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, the target compound exhibited superior antimicrobial properties compared to standard antibiotics like ampicillin and cefuroxime. The study concluded that modifications to the triazole structure could enhance biological activity while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation of a triazole-thiol intermediate with a substituted hydrazide. Key steps include:
- Reflux in methanol : Reacting 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide under reflux (4–6 hours) to form the sulfanyl intermediate .
- Hydrazone formation : Condensation with 2-methylbenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the final hydrazone derivative. TLC (chloroform:methanol, 7:3) monitors reaction progress .
- Optimization : Adjust molar ratios (1:1.2 hydrazide:aldehyde) and solvent purity to minimize side products.
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for chlorophenyl groups) and hydrazone imine bond formation (δ 8.1–8.5 ppm for CH=N) .
- IR Spectroscopy : Confirm thiol (-SH) absence (absence of ~2550 cm) and presence of C=N (1600–1650 cm) and NH (3200–3300 cm) stretches .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] for CHClNOS) .
Q. What preliminary biological assays evaluate its pharmacological potential?
- Methodological Answer :
- Antiplatelet/Anticoagulant Assays : Measure tail bleeding time in murine models (e.g., 10–50 mg/kg doses) using heparin as a positive control .
- Anticancer Screening : Use 3D spheroid models (melanoma, breast cancer) to assess migration inhibition at IC concentrations (10–100 µM) .
- Cytotoxicity : MTT assays on normal cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can discrepancies in biological activity data between analogous derivatives be resolved?
- Methodological Answer :
- Substituent Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) using SAR studies. For example, electron-withdrawing groups (Cl) may enhance anticoagulant activity but reduce solubility .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives from aggregation-based artifacts .
- Statistical Validation : Apply one-way ANOVA with post hoc Tukey’s test to confirm significance thresholds (p < 0.01) .
Q. What strategies elucidate the mechanism of action in cancer cell migration inhibition?
- Methodological Answer :
- Molecular Docking : Simulate interactions with oncogenic targets (e.g., VEGF receptors) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- Western Blotting : Quantify expression changes in metastasis markers (e.g., MMP-9, TIMP-1) in treated vs. untreated spheroids .
- Live-Cell Imaging : Track real-time migration using GFP-labeled cancer cells under confocal microscopy .
Q. How do electronic and steric effects of substituents influence reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient triazole rings may enhance thiol reactivity .
- X-ray Crystallography : Resolve crystal structures to assess steric hindrance (e.g., dihedral angles between triazole and hydrazone moieties) .
- Solubility Studies : Correlate logP values (e.g., >3.5 for lipophilic derivatives) with membrane permeability in Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
